molecular formula C9H11NO3 B185046 Methyl 2-cyano-2-(oxan-4-ylidene)acetate CAS No. 14389-98-1

Methyl 2-cyano-2-(oxan-4-ylidene)acetate

Cat. No. B185046
CAS RN: 14389-98-1
M. Wt: 181.19 g/mol
InChI Key: WTJOZBNYFZXKJX-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(oxan-4-ylidene)acetate, also known as MCOA, is a chemical compound with the molecular formula C8H9NO3. It is a colorless liquid that is used in various scientific research applications due to its unique properties. MCOA is also known by other names such as ethyl 2-cyano-2-(oxan-4-ylidene)acetate and 2-cyano-2-(oxan-4-ylidene)acetic acid methyl ester.

Mechanism Of Action

The mechanism of action of Methyl 2-cyano-2-(oxan-4-ylidene)acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and imines. It can also undergo nucleophilic substitution reactions with various halides.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-cyano-2-(oxan-4-ylidene)acetate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal conditions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also soluble in various organic solvents such as ethanol, methanol, and dichloromethane.

Advantages And Limitations For Lab Experiments

Methyl 2-cyano-2-(oxan-4-ylidene)acetate has several advantages for lab experiments. It is a relatively cheap and readily available compound that can be easily synthesized in the lab. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also a versatile building block that can be used to synthesize a wide range of compounds. However, Methyl 2-cyano-2-(oxan-4-ylidene)acetate has some limitations for lab experiments. It is a highly reactive compound that can undergo unwanted side reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of Methyl 2-cyano-2-(oxan-4-ylidene)acetate in scientific research. One potential application is in the synthesis of new drugs and bioactive molecules. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a starting material for the synthesis of various heterocycles and amino acids, which are important building blocks for drug discovery. Another potential application is in the development of new materials. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a building block for the synthesis of various polymers and copolymers, which have potential applications in fields such as electronics and biomedicine.
In conclusion, Methyl 2-cyano-2-(oxan-4-ylidene)acetate is a versatile compound that has various scientific research applications. It is a cheap and readily available building block that can be used to synthesize a wide range of compounds. However, its reactivity and sensitivity to air and moisture make it challenging to work with. Future research on Methyl 2-cyano-2-(oxan-4-ylidene)acetate could lead to the development of new drugs, bioactive molecules, and materials.

Scientific Research Applications

Methyl 2-cyano-2-(oxan-4-ylidene)acetate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of compounds such as heterocycles, amino acids, and peptides. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also used as a starting material for the synthesis of various drugs and bioactive molecules.

properties

CAS RN

14389-98-1

Product Name

Methyl 2-cyano-2-(oxan-4-ylidene)acetate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-cyano-2-(oxan-4-ylidene)acetate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3

InChI Key

WTJOZBNYFZXKJX-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCOCC1)C#N

Canonical SMILES

COC(=O)C(=C1CCOCC1)C#N

synonyms

Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 ml round-bottom flask equipped with a Dean-Stark distillation setup and condenser was charged with tetrahydro-4H-pyran-4-one (4.61 ml, 50 mmol), methyl cyanoacetate (5.3 ml, 60 mmol), ammonium acetate (1 g, 13 mmol), acetic acid (0.57 ml, 10 mmol) and benzene (30 ml). The mixture was refluxed until no more water collected in the Dean-Stark (2 hours), cooled, benzene (30 ml) added and the organic layer washed with water (50 ml). The aqueous layer was extracted with CH2Cl2 (3×50 ml). The combined organic phase was washed with sat. NaHCO3 (100 ml), brine (100 ml) dried (MgSO4), filtered and concentrated. Purified by normal phase SiO2 chromatography (10 to 60% EtOAc/hexanes) to afford methyl 2-cyano-2-(oxan-4-ylidene)acetate as a colorless oil (6.30 g, 70%, m/z: 181.1 [M+H]+ observed).
Quantity
4.61 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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